2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
Overview
Description
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid is a chemical compound with the molecular formula C13H20BN3O5. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acids. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis for the formation of complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents and drug discovery.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.
Indole derivatives: These compounds have diverse biological activities and applications in medicinal chemistry.
Pinacol boronic esters: Used in various organic synthesis reactions .
Each of these compounds has unique properties and applications, making this compound a valuable addition to the toolkit of researchers in various fields.
Properties
IUPAC Name |
[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyrimidin-5-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITHNJSHQLUWRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC2CCN(C2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096337-78-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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